2-(Phenylsulfanyl-methyl)-cyclopentan-1-one
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Overview
Description
2-(Phenylsulfanyl-methyl)-cyclopentan-1-one is an organic compound characterized by a cyclopentanone ring substituted with a phenylsulfanyl-methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylsulfanyl-methyl)-cyclopentan-1-one typically involves the reaction of cyclopentanone with a phenylsulfanyl-methylating agent. One common method is the nucleophilic substitution reaction where cyclopentanone is treated with phenylsulfanyl-methyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Phenylsulfanyl-methyl)-cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the cyclopentanone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like amines, thiols, or halides.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of substituted cyclopentanone derivatives.
Scientific Research Applications
2-(Phenylsulfanyl-methyl)-cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Phenylsulfanyl-methyl)-cyclopentan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylsulfanyl group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2-(Phenylsulfanyl-methyl)-1H-1,3-benzodiazole-5-sulfonic acid: Similar in structure but contains a benzodiazole ring.
Phenylsulfanyl-methyl cyclohexanone: Similar but with a cyclohexanone ring instead of a cyclopentanone ring.
Uniqueness
2-(Phenylsulfanyl-methyl)-cyclopentan-1-one is unique due to its specific ring structure and the presence of the phenylsulfanyl-methyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
51679-33-5 |
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Molecular Formula |
C12H14OS |
Molecular Weight |
206.31 g/mol |
IUPAC Name |
2-(phenylsulfanylmethyl)cyclopentan-1-one |
InChI |
InChI=1S/C12H14OS/c13-12-8-4-5-10(12)9-14-11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2 |
InChI Key |
LCGCUAZRJUKQKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C1)CSC2=CC=CC=C2 |
Origin of Product |
United States |
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